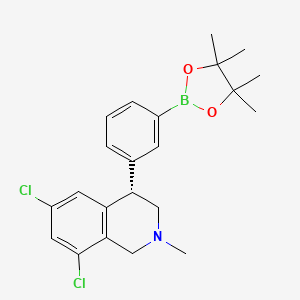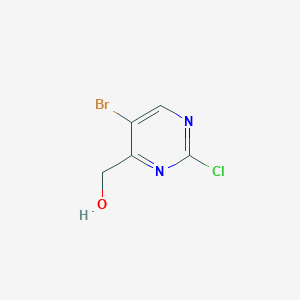
(5-Bromo-2-chloropyrimidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-chloropyrimidin-4-yl)methanol is an organic compound with the molecular formula C5H4BrClN2O It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloropyrimidin-4-yl)methanol typically involves the reaction of 5-bromo-2-chloropyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-chloropyrimidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the halogen atoms under basic or acidic conditions.
Major Products Formed
Oxidation: The major products include (5-Bromo-2-chloropyrimidin-4-yl)aldehyde or (5-Bromo-2-chloropyrimidin-4-yl)carboxylic acid.
Reduction: The major products include (5-Bromo-2-chloropyrimidin-4-yl)amine or (5-Bromo-2-chloropyrimidin-4-yl)alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(5-Bromo-2-chloropyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-chloropyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of biological pathways and the therapeutic effects observed in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloropyrimidine: Lacks the hydroxyl group present in (5-Bromo-2-chloropyrimidin-4-yl)methanol.
2-Chloro-5-bromopyrimidine: Similar structure but different substitution pattern.
4-Hydroxy-5-bromo-2-chloropyrimidine: Contains a hydroxyl group at a different position.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, as well as the hydroxyl group at the 4-position
Propiedades
Fórmula molecular |
C5H4BrClN2O |
|---|---|
Peso molecular |
223.45 g/mol |
Nombre IUPAC |
(5-bromo-2-chloropyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H4BrClN2O/c6-3-1-8-5(7)9-4(3)2-10/h1,10H,2H2 |
Clave InChI |
WXVPZWWUFMDLML-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


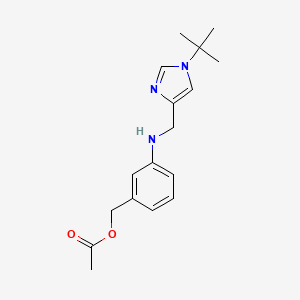
![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
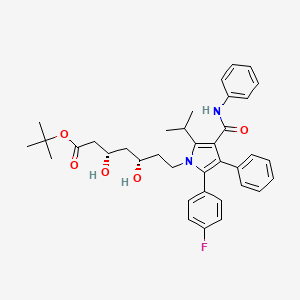
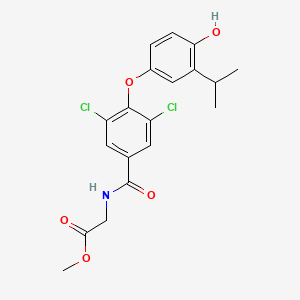

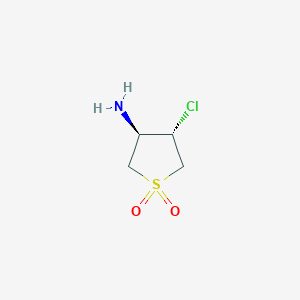
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

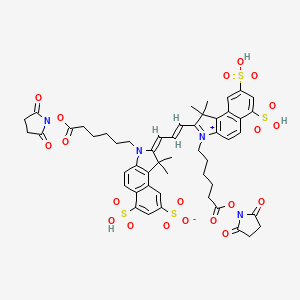


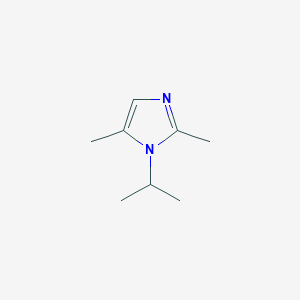
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
